molecular formula C11H13N3O2 B1431637 (2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine CAS No. 1082497-11-7

(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine

Cat. No.: B1431637
CAS No.: 1082497-11-7
M. Wt: 219.24 g/mol
InChI Key: IKQZZAWAXTZWPQ-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research due to its 1,3,4-oxadiazole core. The 1,3,4-oxadiazole scaffold is a privileged structure in heterocyclic chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . This makes derivatives containing this moiety valuable precursors or intermediates in the development of novel therapeutic agents. Researchers are exploring such compounds for a broad spectrum of biological activities, driven by the proven efficacy of other oxadiazole-containing molecules. While the specific mechanism of action for this compound is an area of active investigation, its structure suggests potential as a key intermediate for synthesizing more complex molecules for pharmacological screening. It may serve as a building block for developing ligands that modulate enzyme activity or receptor function. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(2-methoxyphenyl)-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7-13-14-11(16-7)10(12)8-5-3-4-6-9(8)15-2/h3-6,10H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQZZAWAXTZWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(C2=CC=CC=C2OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antiglycation activity, which involves the inhibition of advanced glycation end-products (AGEs) formation. This interaction is crucial in managing oxidative stress and chronic hyperglycemia, which are associated with diabetic complications. The compound’s ability to inhibit AGEs formation suggests its potential as an antidiabetic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its antiglycation activity can prevent the formation of glycation-derived free radicals, thereby protecting cells from oxidative damage. This protective effect is particularly beneficial in preventing diabetic complications such as retinopathy, neuropathy, and atherosclerosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the formation of AGEs by interacting with the amino groups of proteins and sugar molecules, preventing their crosslinking. This inhibition is crucial in reducing oxidative stress and preventing the formation of glycation-derived free radicals. Additionally, the compound’s structure allows it to act as a potent antioxidant, further enhancing its protective effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AGEs formation and reduces oxidative stress. At higher doses, potential toxic or adverse effects may be observed. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in glycation and oxidative stress. By inhibiting AGEs formation, the compound affects metabolic flux and metabolite levels, contributing to its antidiabetic properties. Understanding these metabolic pathways is essential for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions ensure that the compound reaches its site of action, enhancing its therapeutic effects.

Biological Activity

(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound's chemical formula is C11H14ClN3O2C_{11}H_{14}ClN_{3}O_{2} with a molecular weight of 255.7 g/mol. It is also recognized by its PubChem CID 54593277 and has a specific structure characterized by the oxadiazole ring, which is known for its diverse biological properties.

PropertyValue
Chemical FormulaC11H14ClN3O2
Molecular Weight255.7 g/mol
PubChem CID54593277
IUPAC Name(2-methoxyphenyl)-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Melting PointNot available
Storage TemperatureRoom Temperature

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenyl derivatives with oxadiazole precursors. The synthetic methods often utilize microwave irradiation to enhance yields and reduce reaction times. Recent studies have reported yields ranging from 61% to 81% for various oxadiazole derivatives synthesized under similar conditions .

Antitumor Activity

Research indicates that oxadiazole derivatives exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. The MTT assay demonstrated that these compounds can effectively reduce cell viability in several human cancer cell lines such as HCT-116 and PC-3 .

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways. It has been suggested that the presence of electron-withdrawing groups enhances the activity of oxadiazole derivatives by improving their interaction with cellular targets. The structure–activity relationship (SAR) studies indicate that substituents on the oxadiazole ring significantly influence their biological potency .

Case Studies

  • In Vitro Studies : In a study examining a series of oxadiazole derivatives, this compound was found to inhibit Gα12-stimulated SRE.L activity in PC3 cells with minimal cytotoxicity at concentrations up to 100 μM .
  • Antioxidant Activity : Another study evaluated the radical scavenging properties of related oxadiazoles using the DPPH assay. Compounds demonstrated significant antioxidant activity at concentrations as low as 25 µM .
  • Anti-inflammatory Effects : In vivo studies have shown that certain oxadiazole derivatives exhibit anti-inflammatory effects comparable to standard drugs like Indomethacin, with significant edema inhibition observed in carrageenan-induced paw edema models .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent in treating various conditions due to its structural properties that allow for interaction with biological targets. Research indicates that derivatives of oxadiazoles can exhibit antibacterial and antifungal activities. Specifically, (5-methyl-1,3,4-oxadiazol-2-yl) derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes.

Anticancer Research

Studies have indicated that compounds containing oxadiazole rings can induce apoptosis in cancer cells. For instance, a related compound was found to inhibit cell proliferation in human cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and death .

Neuropharmacology

Research into the neuropharmacological effects of oxadiazole derivatives has highlighted their potential as neuroprotective agents. The compound may influence neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative diseases.

Material Science

The unique properties of (2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to act as a hole transport material has been investigated in various studies.

Case Study 1: Antimicrobial Activity

A study published on the antimicrobial properties of oxadiazole derivatives demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity .

Case Study 2: Anticancer Properties

In vitro studies reported that derivatives similar to this compound showed selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential for development as a targeted cancer therapy .

Case Study 3: Neuroprotective Effects

Research focusing on neuroprotective compounds highlighted that derivatives containing oxadiazole rings could mitigate oxidative stress in neuronal cells, suggesting therapeutic potential for neurodegenerative diseases such as Alzheimer's .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule but differ in substituents, which influence their physicochemical and biological properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine 2-Methoxyphenyl, 5-methyl-oxadiazole C₁₁H₁₃N₃O₂ 219.10 Electron-donating methoxy group; potential for enhanced solubility and bioactivity.
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine 4-Methylphenyl, 5-methyl-oxadiazole C₁₀H₁₁N₃O 189.21 Hydrophobic methyl group; used in photoelectric and antimicrobial applications.
(5-(4-Trifluoromethoxyphenyl)-1,3,4-oxadiazol-2-yl)methanamine 4-Trifluoromethoxyphenyl, 5-methyl-oxadiazole C₁₀H₉F₃N₃O₂ 260.20 Electron-withdrawing CF₃O group; increased lipophilicity and metabolic stability.
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride No aromatic substituent C₄H₈ClN₃O 149.58 (free base: 113.13) Simplified structure; hydrochloride salt improves solubility for drug delivery.
4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide 2-Methoxyphenyl, benzohydrazide substituent C₁₆H₁₄N₄O₃ 310.31 Hydrazide group enhances hydrogen-bonding capacity; potential enzyme inhibition.

Physicochemical Properties

  • Lipophilicity (logP) :
    • The 2-methoxyphenyl group in the target compound likely reduces logP compared to the 4-tolyl analog (C₁₀H₁₁N₃O) due to the polar methoxy group.
    • The trifluoromethoxy derivative (C₁₀H₉F₃N₃O₂) exhibits higher logP due to the hydrophobic CF₃ group .
  • Solubility : Hydrochloride salts (e.g., (5-methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride) show improved aqueous solubility, critical for pharmaceutical formulations .

Research Findings and Trends

  • Electron-Transport Materials : Oxadiazoles with methoxy substituents (e.g., 2-methoxyphenyl derivatives) are investigated for optoelectronic applications due to their electron-deficient nature and thermal stability .
  • Toxicity Profiles : (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride exhibits moderate toxicity (H302: harmful if swallowed), necessitating careful handling in drug development .

Preparation Methods

Synthesis of 5-Methyl-1,3,4-oxadiazole Core

The 1,3,4-oxadiazole ring system, particularly 5-methyl substituted, is commonly prepared via cyclization reactions involving hydrazides and orthoesters or related reagents.

  • Hydrazide and Triethyl Orthoester Cyclization :
    A key method involves refluxing isonicotinic acid hydrazide with triethyl orthoacetate for approximately 24 hours, followed by distillation of excess reagent and recrystallization to yield 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine analogs with good yields (~82%) and purity. This method can be adapted for the synthesis of 5-methyl-1,3,4-oxadiazole derivatives by selecting appropriate hydrazides and orthoesters.

  • Photoredox Catalysis Cyclization :
    Recent advances include photoredox catalysis to cyclize aldehydes with hydrazides or related precursors, using hypervalent iodine reagents under white LED irradiation to afford 2,5-disubstituted 1,3,4-oxadiazoles efficiently. This method offers mild conditions and good selectivity.

Summary Table of Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization of Hydrazide + Orthoester Isonicotinic acid hydrazide + triethyl orthoacetate, reflux 24 h ~82 Formation of 5-methyl-1,3,4-oxadiazole core
2 Coupling with 2-Methoxyaniline or derivative Nucleophilic substitution or reductive amination, mild conditions Variable Introduction of methanamine linkage
3 Protection/Deprotection Boc protection/deprotection using acid or base High Enables selective amine functionalization
4 Salt formation Treatment with potassium tert-butoxide, polar aprotic solvent, -10°C to 60°C High Formation of stable intermediates
5 Purification Recrystallization, chromatography - Ensures product purity

Research Findings and Analytical Characterization

  • The synthesized oxadiazole derivatives are typically characterized by 1H NMR , 13C NMR , IR , UV , and mass spectrometry to confirm structure and purity.
  • The yields and purity depend on reaction times, solvent systems, and reagent stoichiometry.
  • QSAR and molecular docking studies on similar oxadiazole derivatives indicate that precise control of substituents and functional groups is critical for biological activity, underscoring the importance of pure and well-characterized preparation.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize (2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via condensation of substituted hydrazides with amino acids or derivatives using polyphosphoric acid (PPA) as a catalyst. For example, details the synthesis of a structurally similar 1,3,4-oxadiazole derivative via PPA-mediated cyclization of p-toluic hydrazide and glycine, achieving high yields (~85%). To optimize yields:

  • Use stoichiometric control of reactants (e.g., 1:1 molar ratio of hydrazide to glycine).
  • Maintain reaction temperatures between 120–140°C for 6–8 hours (prolonged heating may degrade intermediates).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?

  • Methodology :

  • ¹H/¹³C-NMR : Key signals include aromatic protons (δ 7.42–8.00 ppm), methyl groups (δ 2.39 ppm), and oxadiazole carbons (δ 161–164 ppm). The aliphatic carbon adjacent to the oxadiazole appears at δ 50.24 ppm .
  • FT-IR : Confirm the presence of C=N (1600–1650 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 219.10 for C₁₁H₁₃N₃O₂) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the electronic properties of this compound for materials science applications?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, ionization potentials, and electron affinity. highlights the use of 1,3,4-oxadiazoles as electron transport layers due to their low LUMO energies (~-2.5 eV).
  • Molecular Dynamics (MD) : Simulate interactions with polymer matrices (e.g., PEDOT:PSS) to assess charge transport efficiency in organic solar cells .

Q. How can researchers resolve contradictions in reported biological activities of 1,3,4-oxadiazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. methyl groups) on bioactivity. notes that 5-methyl-1,3,4-oxadiazole derivatives exhibit enhanced antimicrobial activity due to improved lipophilicity.
  • Dose-Response Assays : Use standardized protocols (e.g., MIC for antimicrobial testing) to minimize variability. Contradictions in IC₅₀ values may arise from differences in cell lines or assay conditions .

Q. What crystallographic approaches are suitable for determining the solid-state structure of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Refine data using SHELXL ( ), which is robust for small molecules. Key parameters include R-factor (<5%) and thermal displacement ellipsoids.
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine
Reactant of Route 2
(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine

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